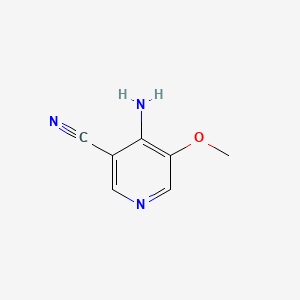

4-Amino-5-methoxynicotinonitrile

Description

4-Amino-5-methoxynicotinonitrile (CAS: 1142192-15-1) is a pyridine derivative featuring an amino group at the 4-position, a methoxy group at the 5-position, and a nitrile substituent at the 3-position of the pyridine ring . This compound is structurally categorized as a substituted nicotinonitrile, a class of molecules widely explored in medicinal chemistry and materials science due to their versatility as intermediates in synthesizing pharmaceuticals, agrochemicals, and ligands for metal-organic frameworks. Its molecular formula is C₇H₇N₃O, with a molecular weight of 149.15 g/mol .

Properties

IUPAC Name |

4-amino-5-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-6-4-10-3-5(2-8)7(6)9/h3-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQVJUVEJGVQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673930 | |

| Record name | 4-Amino-5-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142192-15-1 | |

| Record name | 4-Amino-5-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-methoxynicotinonitrile typically involves the reaction of 5-methoxynicotinonitrile with ammonia or an amine under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where 5-methoxynicotinonitrile is treated with ammonia in the presence of a palladium catalyst and a base .

Industrial Production Methods: it is likely that similar synthetic routes involving palladium-catalyzed reactions or other amination techniques are employed on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-methoxynicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Nitro or nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 149.15 g/mol

- CAS Number : 951884-75-6

The compound features a pyridine ring with amino and methoxy substituents, contributing to its biological activity and utility in research.

Pharmacological Applications

4-Amino-5-methoxynicotinonitrile has emerged as a promising candidate for various therapeutic applications, particularly due to its role as a Rho kinase (ROCK) inhibitor. ROCK enzymes are implicated in numerous pathological conditions, including:

- Cardiovascular Diseases : The compound has shown potential in treating hypertension and atherosclerosis by modulating vascular smooth muscle contraction and endothelial function .

- Neurological Disorders : Research indicates that it may have neuroprotective effects, making it relevant for conditions such as Alzheimer's disease and Parkinson's disease .

- Chronic Inflammatory Diseases : Its anti-inflammatory properties suggest applications in treating rheumatoid arthritis and chronic obstructive pulmonary disease .

Case Studies

Several studies have documented the efficacy of 4-Amino-5-methoxynicotinonitrile in preclinical models:

- Hypertension Treatment : In animal models, the compound demonstrated significant reductions in blood pressure and improved vascular function, indicating its potential as an antihypertensive agent.

- Neuroprotection : Experimental data suggest that it can protect neuronal cells from apoptosis induced by oxidative stress, highlighting its therapeutic promise in neurodegenerative diseases .

Data Tables

Synthesis and Formulation

The synthesis of 4-Amino-5-methoxynicotinonitrile can be achieved through several chemical reactions involving pyridine derivatives. The compound can be formulated into various pharmaceutical preparations, including:

- Tablets

- Injections

- Topical formulations

These formulations are designed to optimize bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-Amino-5-methoxynicotinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Position and Functional Groups

The biological and physicochemical properties of nicotinonitrile derivatives are highly sensitive to substituent positioning and functional group modifications. Below is a detailed comparison of 4-Amino-5-methoxynicotinonitrile with its analogs:

Table 1: Structural and Molecular Comparison

*Similarity scores (0–1 scale) are derived from structural fingerprint analysis in .

Key Findings from Comparative Analysis

Electronic and Steric Effects

- Chlorine vs. However, methoxy groups improve solubility in polar solvents via hydrogen bonding.

- Positional Isomerism: Moving the amino group from the 4-position (as in 4-Amino-5-methoxynicotinonitrile) to the 2-position (e.g., 2-Amino-4-methoxynicotinonitrile) alters steric hindrance and electronic distribution, affecting binding affinity in biological targets like kinase enzymes .

Impact of Halogenation

The brominated analog 2-Amino-5-bromo-4-methoxynicotinonitrile (CAS 951884-75-6) exhibits a significantly higher molecular weight (228.05 g/mol) due to bromine’s atomic mass. Bromine’s bulky size may hinder diffusion across lipid membranes but enhances utility in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

Methyl Substitution

2-Amino-6-methylnicotinonitrile (CAS 84647-20-1) lacks the methoxy group, reducing polarity and making it more lipophilic. This property could favor blood-brain barrier penetration in neurological drug candidates .

Biological Activity

4-Amino-5-methoxynicotinonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and its implications in various therapeutic areas.

4-Amino-5-methoxynicotinonitrile is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 4-position and a methoxy group at the 5-position on the pyridine ring. The molecular formula is .

Synthesis Methods:

The synthesis typically involves:

- Starting Material: 5-methoxyisonicotinic acid.

- Amination: Conversion of the carboxylic acid to an amide.

- Dehydration: Formation of the nitrile group using phosphorus oxychloride.

- Final Amination: Introduction of the amino group to yield 4-Amino-5-methoxynicotinonitrile.

This multi-step synthesis allows for the production of high-purity compounds suitable for biological evaluation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-Amino-5-methoxynicotinonitrile. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one study reported an IC50 value of approximately 1.62 μM against MCF-7 cells, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of 4-Amino-5-methoxynicotinonitrile

The mechanism by which 4-Amino-5-methoxynicotinonitrile exerts its biological effects involves several pathways:

- Apoptosis Induction: Flow cytometric analysis has shown that treatment with this compound significantly increases apoptosis in cancer cells, suggesting that it may trigger programmed cell death through intrinsic pathways .

- Enzyme Inhibition: The compound may inhibit specific kinases involved in tumorigenesis, thereby disrupting cancer cell proliferation and survival .

Other Biological Activities

In addition to its anticancer properties, 4-Amino-5-methoxynicotinonitrile has been investigated for other biological activities:

- Antimicrobial Effects: Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to fully characterize these effects.

- Neuroprotective Potential: There is emerging evidence indicating that compounds within this class may have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies and Research Findings

Case Study: Anticancer Efficacy

In a controlled study assessing the efficacy of various nicotinonitriles, 4-Amino-5-methoxynicotinonitrile was identified as one of the most potent compounds against MCF-7 cells. The study utilized both in vitro assays and in vivo models to confirm its effectiveness and safety profile .

Research Findings: Structure-Activity Relationship (SAR)

The structural modifications on the pyridine ring significantly influence the biological activity of derivatives. For instance, variations in substituents at different positions can enhance or diminish cytotoxic effects, highlighting the importance of SAR studies in drug design and development .

Q & A

Q. What are the recommended synthetic routes for 4-Amino-5-methoxynicotinonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of 4-Amino-5-methoxynicotinonitrile typically involves nitrile formation via nucleophilic substitution or condensation reactions. Key steps include:

- Precursor Selection : Start with substituted pyridine derivatives (e.g., 5-methoxynicotinamide) to introduce the nitrile group via dehydration or cyanation .

- Catalytic Optimization : Use palladium or copper catalysts for cyanation reactions, monitoring reaction efficiency via HPLC or GC-MS.

- Temperature Control : Maintain temperatures between 80–120°C to balance reaction rate and byproduct formation.

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization for high-purity yields.

Q. How should researchers safely handle 4-Amino-5-methoxynicotinonitrile in laboratory settings?

Methodological Answer: Safety protocols align with structurally similar nitrile-containing compounds:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions.

- First Aid :

Q. What analytical techniques are essential for characterizing 4-Amino-5-methoxynicotinonitrile?

Methodological Answer:

- Spectroscopy :

- NMR : and NMR to confirm methoxy (-OCH) and amino (-NH) group positions.

- FT-IR : Peaks at ~2200 cm (C≡N stretch) and ~3350 cm (N-H stretch).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z: 165.07 [M+H]).

- Elemental Analysis : Verify C, H, N composition (theoretical: C 58.18%, H 4.90%, N 25.44%).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 4-Amino-5-methoxynicotinonitrile derivatives?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable-Temperature NMR : Identify tautomeric shifts (e.g., amino-imino equilibria) by analyzing spectra at 25°C vs. −40°C.

- Solvent Screening : Compare DMSO-d (polar aprotic) vs. CDCl (nonpolar) to isolate solvent-induced peak splitting.

- X-ray Crystallography : Resolve ambiguities by determining solid-state structures .

Q. What computational methods are suitable for predicting the reactivity of 4-Amino-5-methoxynicotinonitrile in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states (e.g., B3LYP/6-31G* basis set).

- Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.

- Solvent Modeling : Apply COSMO-RS to simulate solvent effects on reaction kinetics.

Q. How can researchers design a stability study for 4-Amino-5-methoxynicotinonitrile under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design :

- pH Range : Test 1–12 (adjust with HCl/NaOH) at 25°C and 40°C.

- Time Points : Sample at 0, 7, 14, 30 days.

- Degradation Analysis :

- HPLC-UV : Monitor parent compound degradation (λ = 254 nm).

- LC-MS : Identify hydrolysis products (e.g., carboxylic acid derivatives).

- Kinetic Modeling : Use Arrhenius equation to extrapolate shelf-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.